molecular formula C17H13BrN4OS B294836 3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294836
M. Wt: 401.3 g/mol
InChI Key: GJMLMFYLSPNDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BPTT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BPTT is a triazolothiadiazole derivative that exhibits a wide range of biological activities, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes, modulating signaling pathways, and interacting with cellular membranes. 3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit several biochemical and physiological effects, including reducing the levels of reactive oxygen species, increasing the activity of antioxidant enzymes, and modulating the levels of various cytokines and growth factors. 3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to improve insulin sensitivity and glucose uptake in diabetic mice, suggesting its potential as an antidiabetic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of biological activities, which makes it a versatile compound for various applications. However, 3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

Several future directions can be explored for the further development and application of 3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Investigation of the structure-activity relationship of 3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its analogs to identify more potent and selective compounds.
2. Evaluation of the pharmacokinetic and pharmacodynamic properties of 3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in vivo to determine its efficacy and safety.
3. Development of 3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-based drug delivery systems to improve its solubility and bioavailability.
4. Exploration of the potential of 3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a lead compound for the development of novel drugs for the treatment of various diseases.
5. Investigation of the mechanism of action of 3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its interactions with cellular targets to gain a better understanding of its biological activities.
Conclusion
In conclusion, 3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with a wide range of biological activities and potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations have been discussed in this paper. Further research is needed to fully explore the potential of 3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its derivatives as therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that starts with the reaction of 4-bromoanisole with benzyl bromide in the presence of potassium carbonate to form 4-bromobenzyl ether. The resulting compound is then treated with thiosemicarbazide to form 4-bromobenzyl thiosemicarbazide, which is further reacted with 2-bromoacetic acid to yield the final product, 3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry and drug development. Several studies have reported its antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. 3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to exhibit potent inhibitory effects on various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase, making it a promising candidate for the treatment of Alzheimer's disease, cancer, and diabetes.

properties

Molecular Formula

C17H13BrN4OS

Molecular Weight

401.3 g/mol

IUPAC Name

3-benzyl-6-[(4-bromophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13BrN4OS/c18-13-6-8-14(9-7-13)23-11-16-21-22-15(19-20-17(22)24-16)10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

GJMLMFYLSPNDBX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br

Origin of Product

United States

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